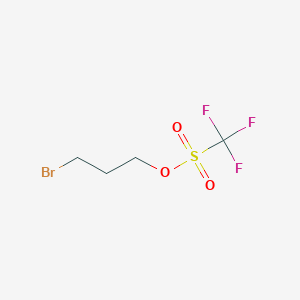
3-Bromopropyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl trifluoromethanesulfonate is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and organic solvents. This compound is commonly used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Scientific Research Applications
3-Bromopropyl trifluoromethanesulfonate is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and materials science.
Mechanism Of Action
The mechanism of action of 3-Bromopropyl trifluoromethanesulfonate involves the formation of a sulfonate ester intermediate. This intermediate reacts with various nucleophiles such as alcohols, amines, and thiols to form carbon-carbon bonds. The reaction is highly efficient and selective, making it a valuable tool in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Bromopropyl trifluoromethanesulfonate. However, it is known to be a highly reactive compound that can cause skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Bromopropyl trifluoromethanesulfonate in lab experiments include its high reactivity and selectivity in forming carbon-carbon bonds. It is also a relatively inexpensive reagent that is readily available. However, it should be handled with care due to its potential for skin and eye irritation. It is also important to note that this reagent is not suitable for all types of reactions.
Future Directions
There are several future directions for the use of 3-Bromopropyl trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new materials and polymers with unique properties. Additionally, the use of 3-Bromopropyl trifluoromethanesulfonate in the synthesis of biologically active compounds is an area of ongoing research.
Synthesis Methods
The synthesis of 3-Bromopropyl trifluoromethanesulfonate involves the reaction of 3-bromopropanol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by distillation or chromatography.
properties
CAS RN |
103935-48-4 |
|---|---|
Product Name |
3-Bromopropyl trifluoromethanesulfonate |
Molecular Formula |
C4H6BrF3O3S |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
3-bromopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6BrF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |
InChI Key |
SEAVCWYCBPZIEO-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CBr |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)CBr |
Other CAS RN |
103935-48-4 |
synonyms |
3-bromopropyl-1-triflate 3-bromopropyl-1-trifluoromethanesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



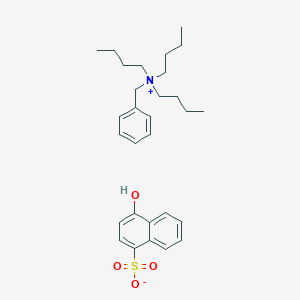
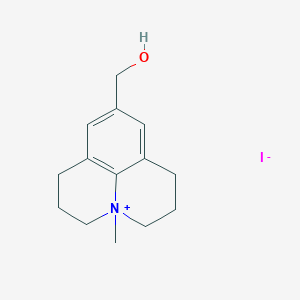
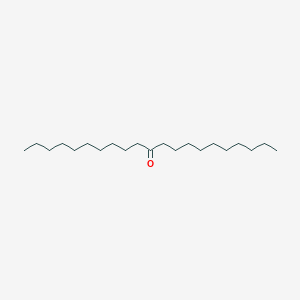
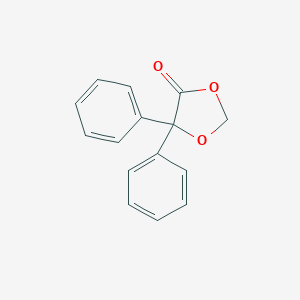
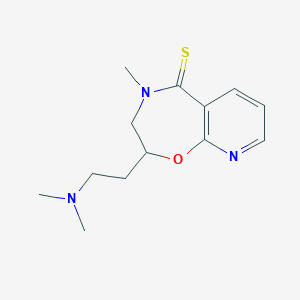
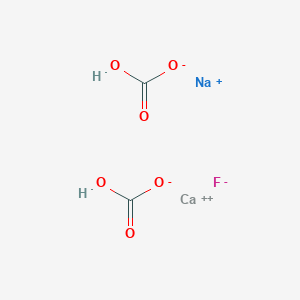
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
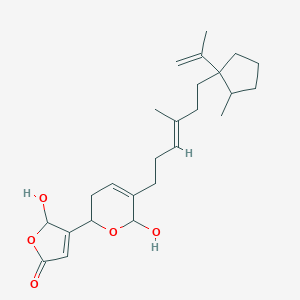
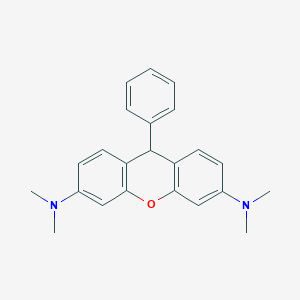
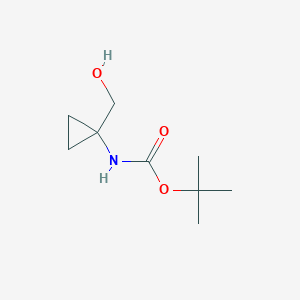
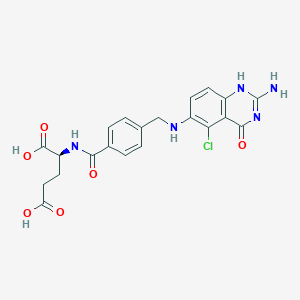
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
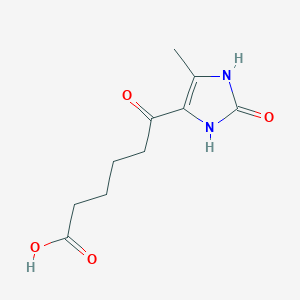
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)